2-chloro-5-[(2,2-diphenylacetyl)amino]benzamide
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Overview
Description
2-chloro-5-[(2,2-diphenylacetyl)amino]benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzamide core substituted with a chloro group and a diphenylacetyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(2,2-diphenylacetyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzoic acid and 2,2-diphenylacetyl chloride.
Reduction: The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Automated Systems: For precise control of reaction parameters and to minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(2,2-diphenylacetyl)amino]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a hydroxyl group yields a phenol derivative.
Hydrolysis: Yields 2-chloro-5-aminobenzoic acid and 2,2-diphenylacetic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
2-chloro-5-[(2,2-diphenylacetyl)amino]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(2,2-diphenylacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzamide: Similar structure but lacks the diphenylacetyl moiety.
2-Chloro-2,2-diphenylacetyl chloride: A precursor in the synthesis of the target compound.
2-chloro-5-({[(diphenylacetyl)amino]carbonothioyl}amino)benzoic acid: A related compound with a thioamide group.
Uniqueness
2-chloro-5-[(2,2-diphenylacetyl)amino]benzamide is unique due to its specific substitution pattern and the presence of both chloro and diphenylacetyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-[(2,2-diphenylacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-12-11-16(13-17(18)20(23)25)24-21(26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUCTFGTNYVAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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